molecular formula C21H14N6S B13362397 2-Methyl-3-[6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine

2-Methyl-3-[6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine

Cat. No.: B13362397
M. Wt: 382.4 g/mol
InChI Key: ZZNLKWGJBHRWLY-UHFFFAOYSA-N
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Description

2-Methyl-3-[6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine is a complex heterocyclic compound that combines several pharmacologically active moieties. This compound is part of a broader class of triazolothiadiazines, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

    Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.

Common reagents used in these reactions include bromine, piperidine, and various acids and bases. The major products formed depend on the specific reaction conditions but often include derivatives with enhanced biological activity .

Scientific Research Applications

2-Methyl-3-[6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, leading to its biological effects .

Properties

Molecular Formula

C21H14N6S

Molecular Weight

382.4 g/mol

IUPAC Name

3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-naphthalen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C21H14N6S/c1-13-18(26-11-5-4-8-17(26)22-13)19-23-24-21-27(19)25-20(28-21)16-10-9-14-6-2-3-7-15(14)12-16/h2-12H,1H3

InChI Key

ZZNLKWGJBHRWLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC6=CC=CC=C6C=C5

Origin of Product

United States

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